2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide
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Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide typically involves multiple steps:
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Formation of the Benzyloxy Indole Intermediate
Starting Material: 5-hydroxyindole
Reaction: Benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an organic solvent like dimethylformamide (DMF).
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Acylation of the Indole Intermediate
Starting Material: 5-(benzyloxy)-1H-indole
Reaction: Acylation with chloroacetyl chloride to form 2-[5-(benzyloxy)-1H-indol-1-yl]acetamide.
Conditions: Use of a base such as triethylamine in an organic solvent like dichloromethane (DCM).
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Coupling with 1H-Indole-6-ylamine
Starting Material: 2-[5-(benzyloxy)-1H-indol-1-yl]acetamide
Reaction: Coupling with 1H-indole-6-ylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Room temperature in an organic solvent like DCM.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Aqueous or organic solvents, often under reflux.
Products: Oxidized derivatives of the indole rings.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions, often in ether solvents.
Products: Reduced forms of the carbonyl groups or nitro groups if present.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Organic solvents, often under mild heating.
Products: Halogenated indole derivatives.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Substituting Agents: NBS, halogenating agents
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its indole structure.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: Studied for its effects on various biological targets.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and indole rings can facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(benzyloxy)-1H-indol-3-yl]ethanol
- N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide
- 2-[5-(benzyloxy)-1H-indol-3-yl]acetic acid
Uniqueness
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is unique due to its specific substitution pattern on the indole rings and the presence of both benzyloxy and acetamide groups. This combination can result in distinct chemical properties and biological activities compared to other indole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C25H21N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C25H21N3O2/c29-25(27-21-7-6-19-10-12-26-23(19)15-21)16-28-13-11-20-14-22(8-9-24(20)28)30-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,29) |
InChI Key |
QTOMHQIDKWKIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
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